molecular formula C27H24N2O4 B452585 METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE

Cat. No.: B452585
M. Wt: 440.5g/mol
InChI Key: ALTRQIXZUZHWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate is a complex organic compound with a molecular formula of C27H24N2O4. This compound is characterized by its unique structure, which includes a quinoline ring, an ethoxyphenyl group, and a methylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the ethoxyphenyl and methylbenzoate groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The quinoline ring and ethoxyphenyl group are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate can be compared with other similar compounds, such as:

  • Methyl 3-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate
  • Methyl 3-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activities, highlighting the uniqueness of methyl 3-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate .

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5g/mol

IUPAC Name

methyl 3-[[2-(2-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C27H24N2O4/c1-4-33-25-12-8-6-10-20(25)24-16-21(19-9-5-7-11-22(19)28-24)26(30)29-23-15-18(27(31)32-3)14-13-17(23)2/h5-16H,4H2,1-3H3,(H,29,30)

InChI Key

ALTRQIXZUZHWHS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C

Origin of Product

United States

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